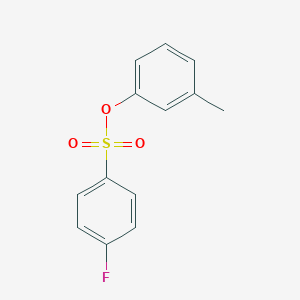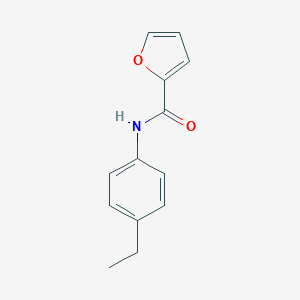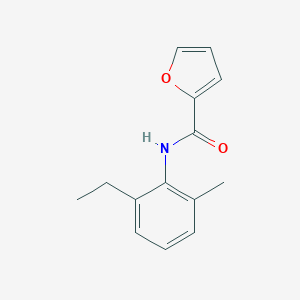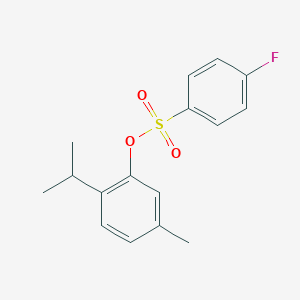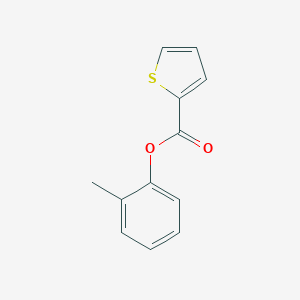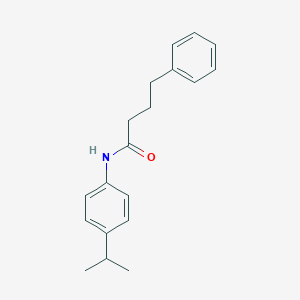
N-(3-chloro-2-methylphenyl)cyclopropanecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-chloro-2-methylphenyl)cyclopropanecarboxamide, also known as CPP-115, is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic applications. CPP-115 is a potent inhibitor of the enzyme gamma-aminobutyric acid (GABA) aminotransferase (GABA-AT), which plays a crucial role in the regulation of GABA levels in the brain.
Mécanisme D'action
N-(3-chloro-2-methylphenyl)cyclopropanecarboxamide works by inhibiting the enzyme GABA-AT, which is responsible for breaking down GABA in the brain. By inhibiting GABA-AT, N-(3-chloro-2-methylphenyl)cyclopropanecarboxamide can increase GABA levels in the brain, which can have a calming and relaxing effect. This mechanism of action is similar to that of benzodiazepines, which are commonly used to treat anxiety and insomnia.
Biochemical and Physiological Effects:
N-(3-chloro-2-methylphenyl)cyclopropanecarboxamide has been shown to increase GABA levels in the brain, which can have a range of biochemical and physiological effects. Studies have shown that N-(3-chloro-2-methylphenyl)cyclopropanecarboxamide can reduce anxiety and stress, improve sleep quality, and reduce seizures in individuals with epilepsy. In addition, N-(3-chloro-2-methylphenyl)cyclopropanecarboxamide has been shown to have neuroprotective effects, which may be beneficial in the treatment of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
N-(3-chloro-2-methylphenyl)cyclopropanecarboxamide has several advantages for lab experiments, including its high potency and selectivity for GABA-AT. However, N-(3-chloro-2-methylphenyl)cyclopropanecarboxamide also has some limitations, including its low solubility in water and its potential for non-specific binding to other proteins in the brain. These limitations can be overcome using various experimental techniques, such as the use of solubilizing agents and the use of control experiments to assess non-specific binding.
Orientations Futures
There are several future directions for research on N-(3-chloro-2-methylphenyl)cyclopropanecarboxamide, including the development of more potent and selective inhibitors of GABA-AT, the investigation of the long-term effects of N-(3-chloro-2-methylphenyl)cyclopropanecarboxamide on brain function and behavior, and the exploration of its potential therapeutic applications in other neurological disorders, such as Parkinson's disease and Alzheimer's disease. In addition, further studies are needed to determine the optimal dosage and administration of N-(3-chloro-2-methylphenyl)cyclopropanecarboxamide for therapeutic use.
In conclusion, N-(3-chloro-2-methylphenyl)cyclopropanecarboxamide is a novel compound with significant potential for the treatment of addiction and epilepsy. Its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively studied, and there are several future directions for research on this compound.
Méthodes De Synthèse
N-(3-chloro-2-methylphenyl)cyclopropanecarboxamide can be synthesized using a multi-step process involving the reaction of 3-chloro-2-methylbenzoic acid with cyclopropanecarbonyl chloride in the presence of a base, followed by the reaction of the resulting intermediate with ammonia to yield N-(3-chloro-2-methylphenyl)cyclopropanecarboxamide. The purity and yield of N-(3-chloro-2-methylphenyl)cyclopropanecarboxamide can be improved using various purification techniques, such as recrystallization and column chromatography.
Applications De Recherche Scientifique
N-(3-chloro-2-methylphenyl)cyclopropanecarboxamide has been extensively studied for its potential therapeutic applications, particularly in the treatment of addiction and epilepsy. Studies have shown that N-(3-chloro-2-methylphenyl)cyclopropanecarboxamide can increase GABA levels in the brain, which can help reduce cravings and withdrawal symptoms in individuals with addiction. In addition, N-(3-chloro-2-methylphenyl)cyclopropanecarboxamide has been shown to have anticonvulsant effects, making it a potential treatment option for epilepsy.
Propriétés
Formule moléculaire |
C11H12ClNO |
|---|---|
Poids moléculaire |
209.67 g/mol |
Nom IUPAC |
N-(3-chloro-2-methylphenyl)cyclopropanecarboxamide |
InChI |
InChI=1S/C11H12ClNO/c1-7-9(12)3-2-4-10(7)13-11(14)8-5-6-8/h2-4,8H,5-6H2,1H3,(H,13,14) |
Clé InChI |
HAARRYFYEBKUSK-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC=C1Cl)NC(=O)C2CC2 |
SMILES canonique |
CC1=C(C=CC=C1Cl)NC(=O)C2CC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




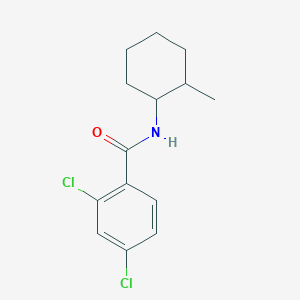
![N-[4-(dimethylamino)phenyl]octanamide](/img/structure/B291054.png)
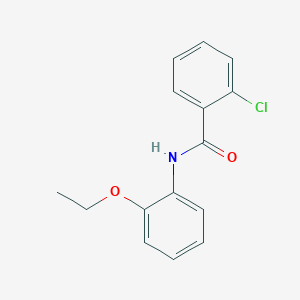
![N-[4-(diethylamino)phenyl]octanamide](/img/structure/B291056.png)
